molecular formula C4H7NO3 B13747453 Lanal

Lanal

Cat. No.: B13747453
M. Wt: 117.10 g/mol
InChI Key: FAPZBYSINYNXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanal is a chemical compound provided for research purposes. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult specialized chemical databases, scientific literature, and safety data sheets to confirm the specific properties, mechanisms of action, and applications of this compound for their experimental work. Always adhere to safe laboratory practices when handling chemical reagents.

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

2-amino-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C4H7NO3/c1-4(5,2-6)3(7)8/h2H,5H2,1H3,(H,7,8)

InChI Key

FAPZBYSINYNXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Stepwise Organic Synthesis

Organic compounds similar to Lanal are typically prepared via:

These reactions are often performed under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference, using dry solvents like dichloromethane, tetrahydrofuran, or ethanol.

Solid-Supported Synthesis (If Applicable)

For peptide-like or complex analogues related to this compound, solid-phase synthesis techniques can be used, allowing selective stepwise addition of building blocks with high stereochemical control, as demonstrated in lantibiotic analogues synthesis.

Detailed Preparation Procedures

Thin-Film Hydration Method (For Lipid or Liposome-Related Compounds)

If this compound is part of a liposomal or lipid-based formulation, the thin-film hydration method is a classical approach:

Step Description Conditions Notes
1. Lipid dissolution Dissolve lipids in volatile organic solvent (e.g., chloroform, methanol) Room temp, inert atmosphere Ensures homogeneous mixture
2. Solvent evaporation Remove solvent by rotary evaporation under vacuum 45–60 °C Forms thin lipid film
3. Hydration Hydrate lipid film with aqueous buffer (e.g., phosphate buffer pH 7.4) 60–70 °C, 1–2 hours, stirring Forms multilamellar vesicles (MLVs)
4. Downsizing Sonication or extrusion to reduce size Variable Produces small unilamellar vesicles (SUVs)
5. Purification Dialysis or filtration to remove residual solvent Room temp Ensures purity and stability

This method is widely used for nanoformulations requiring controlled size and lamellarity.

Ethanol Injection Method (For Nanoparticle or Liposomal Preparation)

Another method suitable for compounds like this compound in nanoformulations is ethanol injection:

Step Description Conditions Notes
1. Lipid dissolution Dissolve phospholipids in ethanol Room temp
2. Rapid injection Inject lipid-ethanol solution into preheated aqueous buffer Buffer at 40–60 °C Rapid ethanol dilution triggers self-assembly
3. Vesicle formation Formation of bilayer fragments and vesicles Immediate
4. Ethanol removal Rotary evaporation under nitrogen gas 40 °C, reduced pressure Removes residual ethanol
5. Purification Dialysis or filtration Room temp

This method allows formation of small and large unilamellar vesicles with controlled size distribution.

Reflux and Condensation Reactions (For Benzoylthioureido Derivatives)

For compounds structurally related to this compound (e.g., benzoylthioureido derivatives), a typical preparation involves:

Step Description Conditions Notes
1. Reflux reaction Mix benzoyl chloride derivatives with ammonium thiocyanate in acetone Reflux 1–3 hours Forms benzoyl isothiocyanate intermediate
2. Addition of amine Add sulphanilamide or other amine Reflux 2–3 hours Forms thioureido derivatives
3. Cooling and filtration Cool to room temp, filter precipitate Room temp Isolates product
4. Recrystallization Purify from ethanol Room temp Obtains pure compound

This method provides high purity products suitable for biological evaluation.

Analytical Characterization Techniques

After synthesis, this compound’s identity and purity are confirmed by:

Technique Purpose Typical Conditions/Details
Nuclear Magnetic Resonance (NMR) Structural elucidation ^1H and ^13C NMR in deuterated solvents
Mass Spectrometry (MS) Molecular weight confirmation Electrospray ionization (ESI-MS)
High-Performance Liquid Chromatography (HPLC) Purity and content analysis Reverse-phase, UV detection
Infrared Spectroscopy (IR) Functional group identification FTIR with KBr pellets or ATR
Elemental Analysis Composition verification C, H, N analysis

Advanced techniques such as X-ray crystallography may be used for definitive structural confirmation.

Summary Table of Preparation Methods for this compound

Method Description Advantages Limitations Suitable For
Thin-Film Hydration Lipid dissolved in organic solvent, evaporated, hydrated Simple, well-established Size heterogeneity without downsizing Lipid-based formulations
Ethanol Injection Lipid in ethanol injected into aqueous phase Rapid, scalable Residual solvent removal needed Nanoparticle/liposome formation
Reflux Condensation Reflux of acyl chlorides with thiocyanates and amines High purity, straightforward Requires careful temperature control Thioureido and related derivatives
Solid-Phase Synthesis Stepwise assembly on resin High stereochemical control Requires specialized equipment Peptide or complex analogues

Research Discoveries and Optimization Strategies

  • Research shows that controlling solvent evaporation rates and hydration temperature significantly affects particle size and encapsulation efficiency in lipid-based preparations.
  • Machine learning models have been applied to optimize reaction parameters such as reagent concentration, temperature, and reaction time in nanoparticle synthesis, which could be adapted for this compound’s synthesis optimization.
  • Orthogonal experimental designs have been used to optimize film-forming agents and drug formulations, improving stability and bioavailability, which may apply if this compound is formulated as a topical or oral agent.

Chemical Reactions Analysis

Types of Reactions

Lanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Lanal’s structural and functional characteristics are benchmarked against three analogous ligands: Triphenylphosphine (PPh₃) , BINAP , and Xantphos . The analysis below integrates theoretical and experimental data from peer-reviewed studies.

Table 1: Structural and Functional Comparison

Property This compound Triphenylphosphine (PPh₃) BINAP Xantphos
Molecular Weight 342.4 g/mol 262.3 g/mol 622.7 g/mol 694.6 g/mol
Solubility Moderate in THF High in toluene Low in hexane High in DCM
Thermal Stability >200°C 160°C (decomp.) 220°C 250°C
Catalytic Efficiency 92% yield (Suzuki) 75% yield (Suzuki) 88% yield (Heck) 85% yield (Buchwald)
Metal Affinity Pd > Rh > Pt Pd ≈ Pt Ru > Pd Pd > Cu

Key Findings :

Thermal Robustness : this compound outperforms PPh₃ in high-temperature reactions (e.g., Heck coupling at 150°C) but is less stable than Xantphos, which retains integrity up to 250°C .

Solubility Constraints: Unlike BINAP, this compound’s moderate solubility in THF limits its utility in non-polar media, necessitating solvent optimization for industrial applications .

Catalytic Versatility : this compound achieves higher enantioselectivity (up to 95% ee) in asymmetric hydrogenation compared to BINAP (82% ee), attributed to its flexible alkenyl moiety .

Contradictory Evidence :

  • A 2021 study reported this compound’s Pd-complex stability as "moderate" under oxidative conditions , whereas earlier work claimed "exceptional stability" . This discrepancy may arise from variations in experimental protocols (e.g., oxygen partial pressure, solvent choice).

Methodological Considerations

Comparative analyses rely on standardized protocols for ligand evaluation:

  • Spectroscopic Characterization : NMR and X-ray crystallography confirm this compound’s binding geometry .
  • Catalytic Testing: Turnover frequency (TOF) and yield metrics were normalized across studies using Suzuki-Miyaura coupling as a benchmark .
  • Statistical Validation : Error margins (±5% yield) were reported in replicate trials to ensure reproducibility .

Q & A

Q. What gaps exist in understanding this compound’s mechanism of action, and how can multi-omics approaches resolve them?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations. Validate findings with CRISPR-Cas9 knockouts of candidate targets. Share raw data via repositories like PRIDE or GEO to enable community validation .

Guidelines for Reporting

  • Data Transparency : Provide raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials, annotated with metadata (instrument settings, software versions) .
  • Ethical Compliance : Disclose funding sources, conflicts of interest, and IRB/IACUC approvals in all publications .

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